4,4'-Methylenebis(2,6-diethylaniline)

概述

描述

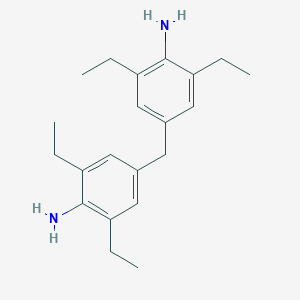

4,4’-Methylenebis(2,6-diethylaniline) is an organic compound with the chemical formula C21H30N2 and a molecular weight of 310.48 g/mol . It is characterized by the presence of methylene and diethylaniline functional groups. This compound is known for its applications in various industries, including its use as a curing agent for polyurethanes and epoxides .

准备方法

Synthetic Routes and Reaction Conditions

4,4’-Methylenebis(2,6-diethylaniline) can be synthesized through the reaction of 2,6-diethylaniline with formaldehyde under acidic conditions. The reaction typically involves the condensation of two molecules of 2,6-diethylaniline with one molecule of formaldehyde, resulting in the formation of the methylene bridge between the two aniline units .

Industrial Production Methods

In industrial settings, the production of 4,4’-Methylenebis(2,6-diethylaniline) often involves the use of continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are carefully controlled to optimize the reaction rate and minimize the formation of by-products .

化学反应分析

Epoxy Curing Reactions

MDEA reacts with epoxide groups in resins (e.g., bisphenol A diglycidyl ether) via nucleophilic ring-opening:

Cured Epoxy Properties with MDEA :

| Property | Value Range |

|---|---|

| Glass Transition (Tg) | 120–150°C |

| Tensile Strength | 70–85 MPa |

| Flexural Modulus | 3.2–3.8 GPa |

| Pot Life (25°C) | 45–60 minutes |

The ethyl groups sterically hinder rapid curing, allowing controlled cross-linking and improved thermal stability compared to unsubstituted methylene dianilines .

Halogenation Reactions

MDEA undergoes electrophilic chlorination to form 4,4′-methylenebis(3-chloro-2,6-diethylaniline) under controlled conditions :

Chlorination Process Parameters :

-

Chlorinating Agent: Cl₂ gas in dichloromethane

-

Temperature: 0–5°C (prevents over-chlorination)

-

Post-treatment: Neutralization with NaOH (pH=7)

-

Yield: 82–88%

The chlorine substituent at the 3-position alters crystallinity and hydrogen-bonding patterns, impacting material reactivity .

Polyurethane Chain Extension

In polyurethane synthesis, MDEA reacts with isocyanates to form urea linkages:

Effect on Polyurethane Properties :

-

Hardness (Shore D): Increases from 65 to 78

-

Elongation at Break: Reduces by 15–20%

-

Thermal Stability: Decomposition onset rises by 40°C

The ethyl groups reduce moisture sensitivity compared to aliphatic diamines, enhancing hydrolytic stability.

Catalytic and Coordination Chemistry

MDEA serves as a precursor for sterically hindered ligands in metal complexes. For example:

Structural Impact:

-

Twist Angle (Aromatic Rings): 54.7° in MDEA vs. 58.2° in chlorinated derivative

-

Hydrogen Bonding: N–H⋯N interactions in MDEA vs. N–H⋯π in chlorinated analog

These structural nuances enable tailored ligand design for asymmetric catalysis .

科学研究应用

Curing Agent for Epoxy Resins

One of the primary applications of 4,4'-Methylenebis(2,6-diethylaniline) is as a curing agent for epoxy resins. The compound facilitates the curing process by enhancing the mechanical properties and thermal stability of the resulting materials.

Advantages Over Traditional Agents

- Longer Pot Life : MBDEA offers a longer pot life compared to traditional curing agents such as 4,4'-methylenedianiline and meta-phenylenediamine. For instance, while the pot life for these conventional agents is approximately 25 and 14 minutes respectively, MBDEA allows for significantly longer working times .

- Lower Exothermic Reaction : The peak exothermic values during the curing process are lower with MBDEA (102°C) compared to its counterparts (127°C and 146°C for the other agents), which reduces the risk of overheating during application .

Performance Characteristics

- Compatibility : MBDEA is compatible with various epoxy formulations due to its liquid form or solid state that readily dissolves in resins at processing temperatures.

- Mechanical Properties : The cured epoxy resins exhibit enhanced mechanical properties, making them suitable for demanding applications in construction and automotive industries.

Synthesis of Other Chemical Compounds

MBDEA can serve as an intermediate in synthesizing other chemical compounds. Its structure allows for modifications that can lead to various derivatives useful in different chemical processes.

Case Studies

In laboratory tests comparing various curing agents, MBDEA demonstrated superior performance in terms of flexibility and resistance to thermal degradation when incorporated into epoxy formulations .

作用机制

The mechanism of action of 4,4’-Methylenebis(2,6-diethylaniline) involves its ability to form cross-links between polymer chains, thereby enhancing the mechanical properties of the resulting materials. The methylene bridge in the compound facilitates the formation of these cross-links, leading to improved strength and durability of the polymers .

相似化合物的比较

Similar Compounds

4,4’-Diaminodiphenylmethane: Similar structure but lacks the diethyl groups.

4,4’-Methylenebis(2-methylaniline): Contains methyl groups instead of ethyl groups.

4,4’-Methylenebis(2-chloroaniline): Contains chlorine atoms instead of ethyl groups.

Uniqueness

4,4’-Methylenebis(2,6-diethylaniline) is unique due to the presence of diethyl groups, which enhance its solubility in organic solvents and improve its reactivity in various chemical reactions. This makes it a valuable compound in the synthesis of high-performance materials .

生物活性

4,4'-Methylenebis(2,6-diethylaniline) (MDEA), an aromatic diamine compound, has garnered attention for its various biological activities and applications. This article delves into its biochemical properties, cellular effects, molecular mechanisms, and relevant case studies.

- Molecular Formula : C21H30N2

- Molecular Weight : 310.49 g/mol

- CAS Number : 13680-35-8

- Purity : Typically ≥98% (by GC analysis)

The compound features two diethyl-substituted aniline groups connected by a methylene bridge. This structure allows MDEA to participate in numerous chemical reactions, particularly in polymer chemistry as a curing agent for epoxy resins and as a chain extender for polyurethanes .

Enzyme Interactions

MDEA interacts with various enzymes and proteins, influencing their activity. It has been utilized in biochemical assays and in synthesizing biologically active molecules. The compound can form stable complexes with enzymes, leading to alterations in their function and potential inhibition of certain pathways.

Cellular Effects

Research indicates that MDEA can affect cellular processes such as:

- Cell Signaling : It influences pathways critical for cell function.

- Gene Expression : MDEA alters gene expression profiles, potentially leading to toxic effects at high concentrations.

- Metabolism : The compound has been shown to affect metabolic pathways by interacting with enzymes involved in metabolic flux, which can influence overall cellular health.

The biological activity of MDEA is attributed to several mechanisms:

- Binding Affinity : MDEA binds to nucleophilic sites on proteins and DNA, which may lead to mutagenic effects.

- Reactive Intermediates : The formation of reactive intermediates during metabolism can result in cellular damage and toxicity.

- Transport Mechanisms : MDEA's distribution within cells is influenced by its interactions with transporters and binding proteins, affecting its localization and biological effects.

Dosage Effects

Toxicological studies have demonstrated that the effects of MDEA vary significantly with dosage:

- Low Doses : Minimal observable effects.

- High Doses : Can lead to respiratory irritation, allergic skin reactions, and serious eye irritation. Long-term exposure has raised concerns regarding potential carcinogenicity .

Case Studies

Several case studies highlight the biological implications of MDEA:

- Skin Irritation Studies : Animal models exposed to high concentrations exhibited significant skin irritation responses, suggesting a need for careful handling in industrial applications.

- Respiratory Toxicity Research : Studies indicated that inhalation of MDEA vapors could lead to respiratory distress in animal models at elevated concentrations.

- Genotoxicity Assessments : Investigations into the genotoxic potential of MDEA revealed interactions with DNA that could lead to mutations under certain conditions.

Summary of Findings

| Property/Effect | Observations |

|---|---|

| Enzyme Interaction | Alters enzyme activity; potential inhibition |

| Cellular Impact | Affects signaling pathways and gene expression |

| Toxicity | Respiratory irritation; skin sensitization |

| Carcinogenic Potential | Evidence suggests possible genotoxic effects |

属性

IUPAC Name |

4-[(4-amino-3,5-diethylphenyl)methyl]-2,6-diethylaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H30N2/c1-5-16-10-14(11-17(6-2)20(16)22)9-15-12-18(7-3)21(23)19(8-4)13-15/h10-13H,5-9,22-23H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NWIVYGKSHSJHEF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC(=CC(=C1N)CC)CC2=CC(=C(C(=C2)CC)N)CC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H30N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID4048191 | |

| Record name | 4,4'-Methylenebis(2,6-diethylaniline) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4048191 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

310.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Other Solid, Light brown crystalline solid; [Sigma-Aldrich MSDS] | |

| Record name | Benzenamine, 4,4'-methylenebis[2,6-diethyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 4,4'-Methylenebis(2,6-diethylaniline) | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/19977 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

13680-35-8 | |

| Record name | 4,4′-Methylenebis[2,6-diethylaniline] | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=13680-35-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzenamine, 4,4'-methylenebis(2,6-diethyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013680358 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzenamine, 4,4'-methylenebis[2,6-diethyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 4,4'-Methylenebis(2,6-diethylaniline) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4048191 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4,4'-methylenebis[2,6-diethylaniline] | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.033.791 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。